n-Ethyl-2-iodo-3-methylbenzamide
Description
n-Ethyl-2-iodo-3-methylbenzamide is a benzamide derivative characterized by an ethyl group attached to the nitrogen atom, a methyl group at the 3-position, and an iodine substituent at the 2-position of the aromatic ring. The iodine atom at the 2-position may act as a directing group or participate in halogen-bonding interactions, while the ethyl and methyl groups contribute steric and electronic effects that influence reactivity . Benzamide derivatives are widely studied for their roles in metal-catalyzed C–H functionalization and as intermediates in agrochemicals or pharmaceuticals, though the specific use of this compound remains underexplored in peer-reviewed sources.
Properties
IUPAC Name |
N-ethyl-2-iodo-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-3-12-10(13)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXYGAJXIUGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-iodo-3-methylbenzamide typically involves the iodination of a precursor compound, such as 3-methylbenzoic acid, followed by the introduction of an ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated intermediate is then reacted with ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-iodo-3-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include n-Ethyl-2-azido-3-methylbenzamide or n-Ethyl-2-thio-3-methylbenzamide.
Oxidation Reactions: Products include n-Ethyl-2-iodo-3-carboxybenzamide or n-Ethyl-2-iodo-3-formylbenzamide.
Reduction Reactions: Products include n-Ethyl-2-iodo-3-methylbenzylamine.
Scientific Research Applications
n-Ethyl-2-iodo-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its iodine atom can be used for further functionalization.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Ethyl-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptors and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between n-Ethyl-2-iodo-3-methylbenzamide and structurally related benzamide derivatives:
Key Comparisons
Directing Group Capability :
- This compound : The iodine atom at the 2-position may act as a weak directing group compared to the N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which strongly coordinates metals like palladium or copper for C–H activation .
- EtoBenzanid/Diflufenican : These agrochemicals lack directing groups but rely on halogen substituents (Cl, F) for bioactivity or stability .
Steric and Electronic Effects :
- The ethyl group in this compound introduces moderate steric hindrance compared to the bulkier N-(2-hydroxy-1,1-dimethylethyl) group in .
- Iodine’s polarizability and size may enhance electrophilicity at the aromatic ring, contrasting with chlorine or fluorine in pesticide derivatives, which prioritize lipophilicity and membrane penetration .
Synthetic Utility :
- The iodine substituent in this compound could enable Suzuki-Miyaura or Ullmann coupling reactions, whereas the hydroxyl group in facilitates chelation-assisted catalysis.
- Pesticide analogues like Diflufenican emphasize pyridine or trifluoromethyl groups for target specificity, diverging from the ethyl-iodo motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
